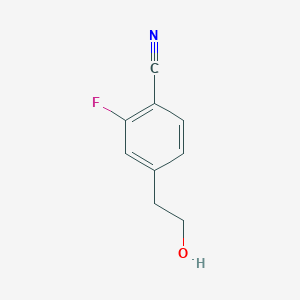

2-Fluoro-4-(2-hydroxyethyl)benzonitrile

Description

This compound combines the electron-withdrawing effects of the nitrile and fluorine groups with the hydrophilic hydroxyethyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and liquid crystal materials. For instance, 2-fluoro-4-(hydroxymethyl)benzonitrile (CAS 2090953-73-2), a related compound with a hydroxymethyl (-CH2OH) group, is used in pharmaceutical intermediate synthesis . The hydroxyethyl group in the target compound may enhance solubility in polar solvents compared to shorter-chain hydroxyl analogs due to increased hydrogen-bonding capacity and steric flexibility.

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

2-fluoro-4-(2-hydroxyethyl)benzonitrile |

InChI |

InChI=1S/C9H8FNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,5,12H,3-4H2 |

InChI Key |

XINPDSCTWINCJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-4-(2-hydroxyethyl)benzonitrile with structurally similar benzonitrile derivatives, focusing on substituents, physicochemical properties, and applications:

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity :

- The hydroxyethyl group in this compound offers greater steric flexibility and solubility compared to the hydroxymethyl or hydroxyl analogs. This makes it advantageous for reactions requiring polar protic solvents .

- Electron-withdrawing groups (e.g., -CF3 in 2-Fluoro-4-(trifluoromethyl)benzonitrile) increase the electrophilicity of the nitrile, facilitating nucleophilic additions or cyclizations .

Applications in Synthesis :

- Compounds with boronate esters (e.g., 2-Fluoro-4-(dioxaborolan-2-yl)benzonitrile) are critical for Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation in drug discovery .

- Ethynyl-substituted derivatives (e.g., trimethylsilylethynyl) are pivotal in synthesizing conjugated polymers for optoelectronic devices .

Thermal and Physical Stability: Fluorinated benzonitriles generally exhibit higher thermal stability (e.g., 2-Fluoro-4-(trifluoromethyl)benzonitrile, b.p. 178–180°C) compared to non-fluorinated analogs, making them suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.